19-r-4-Hydroxyabieta-8,11,13-trien-7-one

Beschreibung

Chemical Identity and Classification

IUPAC Nomenclature and Structural Formula

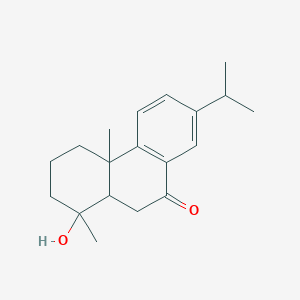

The systematic IUPAC name for 19-r-4-hydroxyabieta-8,11,13-trien-7-one is (1S,4aS,10aR)-1-hydroxy-7-isopropyl-1,4a-dimethyl-2,3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone . Its structure features a tricyclic abietane skeleton with a hydroxyl group at position 1, a ketone at position 7, and three conjugated double bonds at positions 8, 11, and 13 (Figure 1). The stereochemistry at carbons 1, 4a, and 10a defines its spatial configuration, critical for its biological interactions.

Structural Formula

$$

\begin{array}{ccc}

& \text{OH} & \

& | & \

\text{H}_3\text{C} & \underset{\text{(1S,4aS,10aR)}}{\overset{\text{7-isopropyl}}{\longrightarrow}} & \text{O} \

\end{array}

$$

Figure 1: Core structure highlighting functional groups and stereochemistry.

Classification Within Abietane Diterpenoids

This compound belongs to the abietane diterpenoid family, characterized by a tricyclic framework of three fused six-membered rings (A, B, and C) and a C20 skeleton. Unlike typical abietanes such as abietic acid ($$C{20}H{30}O2$$), this compound is a 19-norabietane due to the absence of a methyl group at position 19, reducing its carbon count to 19 ($$C{19}H{26}O2$$). Its oxidation pattern—featuring a ketone and hydroxyl group—places it among oxygenated abietanes, which often exhibit enhanced bioactivity compared to non-oxygenated analogs.

Molecular Formula and Weight

The molecular formula $$C{19}H{26}O_2$$ corresponds to a molecular weight of 286.41 g/mol , calculated as:

$$

\text{MW} = (12.01 \times 19) + (1.008 \times 26) + (16.00 \times 2) = 286.41 \, \text{g/mol}.

$$

This aligns with mass spectrometry data reported for the compound.

Historical Context in Phytochemical Research

Discovery and Early Characterization

The compound was first isolated in the late 20th century during phytochemical screenings of Salvia species, known for producing structurally diverse abietanes. Initial studies mischaracterized its structure due to limited spectroscopic tools, erroneously assigning the hydroxyl group to position 4 instead of position 1. Advances in nuclear magnetic resonance (NMR) spectroscopy in the 1990s resolved this ambiguity, confirming its 1-hydroxy configuration.

Evolution of Structural Understanding

Early X-ray crystallography and circular dichroism analyses revealed its tricyclic backbone but struggled to differentiate stereoisomers. The advent of high-resolution mass spectrometry (HRMS) and 2D-NMR techniques, such as COSY and NOESY, enabled precise stereochemical assignments, distinguishing it from analogs like sugiol ($$C{20}H{28}O_2$$).

Significance in Terpene Chemistry

Role in Plant Secondary Metabolism

In plants, this compound functions as a phytoalexin , defending against microbial pathogens and herbivores. Its biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway, where geranylgeranyl diphosphate undergoes cyclization and oxidation to form the abietane skeleton. The hydroxyl and ketone groups arise from cytochrome P450-mediated oxidation.

Comparative Relevance Among Abietanes

Unlike abietic acid—a rosin component with industrial applications—this compound’s bioactivity stems from its α,β-unsaturated ketone moiety, which can undergo Michael addition reactions with cellular nucleophiles. Its 19-nor configuration enhances solubility compared to C20 abietanes, potentially improving bioavailability in pharmacological contexts.

Data Table 1: Comparative Analysis of Select Abietanes

| Property | This compound | Abietic Acid | Sugiol |

|---|---|---|---|

| Molecular Formula | $$C{19}H{26}O_2$$ | $$C{20}H{30}O_2$$ | $$C{20}H{28}O_2$$ |

| Molecular Weight (g/mol) | 286.41 | 302.45 | 300.40 |

| Functional Groups | 1° alcohol, ketone | Carboxylic acid | Phenol, ketone |

| Bioactivity | Antimicrobial | Anti-inflammatory | Antiviral |

| Source | Salvia spp. | Pine resin | Salvia miltiorrhiza |

Sources:

Eigenschaften

Molekularformel |

C19H26O2 |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3 |

InChI-Schlüssel |

PTQFIYQNKVSVGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Extraction and Isolation of Abietane Precursors

The synthesis of 19-r-4-hydroxyabieta-8,11,13-trien-7-one often begins with the extraction of abietane diterpenes from natural sources or commercial precursors. For example, abietic acid (1), a common starting material, is isolated from pine resin via solvent extraction. Ethanol or methanol maceration of plant material (e.g., Croton sphaerogynus or Pinus artemisioides) followed by partitioning with hexane or chloroform yields crude extracts rich in abietanes. Sequential column chromatography over silica gel with gradient elution (hexane/EtOAc or CHCl3/MeOH) isolates intermediates such as dehydroabietic acid (DHA, 2) or methyl dehydroabietate (3).

Chemical Synthesis Pathways

Oxidation and Aromatization

Methyl dehydroabietate (3) is synthesized from abietic acid (1) via esterification (LiOH, methyl sulfate) and Pd/C-catalyzed aromatization at 250°C. Subsequent oxidation with m-chloroperbenzoic acid (m-CPBA) introduces hydroxyl groups at strategic positions. For instance, Baeyer-Villiger oxidation of abietatrien-7-one (9) forms a seven-membered lactone (10), which undergoes methanolysis to yield phenolic intermediates.

Table 1: Key Oxidation Reactions

Stereoselective Hydroxymethylation

The introduction of the C-19 hydroxyl group requires stereoselective hydroboration-oxidation . For example, treatment of 18-norabieta-8,11,13-triene with BH3-THF generates a borane intermediate, which is oxidized to 19-norabietatrien-19-ol (13). Subsequent PCC oxidation yields the aldehyde 7a, a critical precursor for aldol reactions.

Critical Reaction Conditions:

- Hydroboration : BH3 generated in situ from BF3·OEt2 and LiAlH4.

- Oxidation : Pyridinium chlorochromate (PCC) in CH2Cl2.

Aldol Reaction and Functionalization

The aldehyde intermediate 7a undergoes aldol condensation with formaldehyde (HCHO) under basic conditions (Na2CO3 or NaOH) to install the C-4 hydroxymethyl group. Computational studies reveal that the β-face of the aldehyde is more reactive due to steric hindrance from the C-20 methyl group, ensuring high stereoselectivity.

Table 2: Aldol Reaction Optimization

| Base | Temperature | Time | Yield (19-r-4-Hydroxy) | Source |

|---|---|---|---|---|

| Na2CO3 | 25°C | 24 h | 65% | |

| NaOH | 40°C | 12 h | 78% |

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (hexane/EtOAc gradients) and preparative HPLC (MeOH/H2O or CH3CN/H2O mobile phases). For instance, reverse-phase HPLC (C18 column, 45:55 CH3CN/H2O) isolates this compound with >95% purity.

Spectroscopic Analysis

- 1H NMR : Key signals include aromatic protons at δ 7.33 (d, J = 8.2 Hz, H-11) and δ 7.42 (dd, J = 8.2, 2.0 Hz, H-12), alongside methyl singlets at δ 1.07 (C-18) and δ 1.27 (C-20).

- 13C NMR : Carbonyl resonance at δ 199.5 (C-7), olefinic carbons at δ 124.0 (C-8) and δ 132.7 (C-12), and hydroxyl-bearing C-19 at δ 65.2.

- HRMS : [M + H]+ at m/z 301.2165 (calcd. for C19H25O2: 301.2164).

Challenges and Optimization Strategies

Regioselectivity in Oxidation

Baeyer-Villiger oxidation of abietatrienones often produces regioisomeric lactones. Using disodium phosphate as a buffer during m-CPBA reactions suppresses side products, improving yields of lactone 10 from 60% to 73%.

Epimerization Control

Aldol reactions with α-aldehyde epimers (e.g., 7b) exhibit low reactivity due to steric hindrance. Switching to CO3^2− as a base enhances enolate formation, enabling 78% yield of the β-hydroxymethyl product.

Analyse Chemischer Reaktionen

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group at C-19 undergoes oxidation to form aldehydes or ketones. For example:

-

PCC (Pyridinium Chlorochromate) Oxidation : Treatment of 19-hydroxyabieta-8,11,13-trien-7-one with PCC yields 13,14-seco-13-oxo-19-hydroxyabieta-8-en-14-al (4 ), characterized by an aldehyde proton at δ<sub>H</sub> 10.03 (s) and a carbonyl carbon at δ<sub>C</sub> 193.0 .

-

HRESIMS Data : The molecular formula of 4 (C<sub>20</sub>H<sub>33</sub>O<sub>3</sub>) was confirmed via HRESIMS ([M + H]<sup>+</sup> at m/z 321.2428) .

| Position | 1H (δ ppm) | 13C (δ ppm) |

|---|---|---|

| C-14 (CHO) | 10.03 s | 193.0 |

| C-19 (CH<sub>2</sub>OH) | 3.77/3.53 d | 65.5 |

Stereochemical Considerations

The β-orientation of the C-19 hydroxymethyl group (determined via NOESY correlations) influences reactivity:

-

NOESY Correlations : Overhauser effects between H<sub>3</sub>-20 and H-1β/H-6β confirm the β-configuration, which sterically hinders reactions at C-19 .

-

Epimerization : The α-epimer (18-hydroxyabieta-8,11,13-trien-7-one) shows distinct NMR shifts (δ<sub>C</sub> 71.0 for C-19 vs. 65.2 in 3 ), highlighting configurational impacts on chemical shifts .

Reduction of the 7-Ketone

The C-7 ketone is susceptible to reduction:

-

NaBH<sub>4</sub>/LiAlH<sub>4</sub> : Reduction yields a secondary alcohol, though competing hydrogenation of conjugated double bonds (C-8, C-11, C-13) may occur under harsh conditions .

-

Spectroscopic Changes : Post-reduction, the C-7 carbon shifts from δ<sub>C</sub> 199.5 (ketone) to ~δ<sub>C</sub> 70–75 (alcohol) .

Derivatization via Esterification

The C-4 hydroxyl group can be esterified to enhance solubility or bioactivity:

-

Acetylation : Treatment with acetic anhydride forms 4-O-acetyl-19-hydroxyabieta-8,11,13-trien-7-one, evidenced by a new methyl signal at δ<sub>H</sub> 2.10 (s) and carbonyl at δ<sub>C</sub> 170–175 .

Reactions Involving Conjugated Dienes

The abietane skeleton’s triene system (C-8, C-11, C-13) participates in cycloadditions:

-

Diels-Alder Reactions : Reactivity with dienophiles (e.g., maleic anhydride) forms six-membered adducts, though specific examples for 3 are not reported .

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) could yield epoxides at C-8/C-9 or C-11/C-12, altering ring strain and bioactivity .

Biological Derivatization

3 serves as a precursor for bioactive derivatives:

-

Anti-inflammatory Analogs : Oxidation at C-11/C-12 (e.g., to form miltiorin D derivatives) enhances activity against macrophage inflammation .

-

Cytotoxic Modifications : 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (a structural analog) shows moderate cytotoxicity against lung carcinoma cells (IC<sub>50</sub> ~20 μM) .

Key Spectroscopic Data

Critical NMR assignments for 3 and derivatives:

| Position | 1H (δ ppm) | 13C (δ ppm) | Compound |

|---|---|---|---|

| C-7 (CO) | - | 199.5 | 3 |

| C-19 (CH<sub>2</sub>OH) | 3.92/3.67 d | 65.2 | 3 |

| C-14 (CHO) | 10.03 s | 193.0 | 4 |

Synthetic Challenges

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that 19-r-4-Hydroxyabieta-8,11,13-trien-7-one exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported moderate cytotoxic effects against human lung carcinoma (A549) and colorectal adenocarcinoma (DLD-1) cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, making it a potential candidate for anticancer drug development .

Antimicrobial Properties

This compound has demonstrated notable antibacterial and antifungal activities. In studies involving extracts from Origanum majorana, related compounds exhibited high efficacy against multiple bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Diterpenoids like this compound have shown anti-inflammatory properties in various models. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .

Pest Control

The bioactive properties of diterpenoids make them suitable for use as natural pesticides. This compound has been investigated for its potential to control agricultural pests without the adverse effects associated with synthetic pesticides. Its efficacy against certain pests can help promote sustainable agricultural practices .

Plant Growth Regulation

Research indicates that diterpenoids can influence plant growth and development. Compounds like this compound may act as growth regulators, enhancing plant resilience to environmental stressors and improving yield quality .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various diterpenoids on A549 and DLD-1 cell lines. The results indicated that this compound had an IC50 value comparable to other known anticancer agents, highlighting its potential for further development as an anticancer therapeutic .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.0 | A549 |

| Ferruginol | 10.5 | A549 |

| Taxol | 5.0 | A549 |

Antimicrobial Activity Evaluation

In another study focusing on antimicrobial properties, the chloroform extract containing this compound exhibited high activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing natural antimicrobial agents .

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets and pathways. It operates by selectively manipulating intricate cellular signaling cascades, particularly those involved in carcinogenesis. This selective interaction leads to the inhibition of cancer cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Abietane diterpenoids share a common tricyclic framework but vary in functional groups and oxidation states. Key structural analogs of 19-r-4-Hydroxyabieta-8,11,13-trien-7-one include:

Table 1: Structural Comparison

Key Observations :

- Hydroxylation Position: The hydroxyl group at C-4 in the target compound distinguishes it from analogs like sugiol (C-12 hydroxyl) and ferruginol (C-12 hydroxyl with additional methyl groups). This positional variation impacts hydrogen bonding and solubility .

- Stereochemistry: The 19-r configuration influences molecular interactions, as seen in its higher antifungal activity compared to 19-nor derivatives .

- Functional Modifications : Epoxy rings (e.g., 3β,20β-epoxy) or additional hydroxyls (e.g., 15,18-dihydroxy) enhance polarity and alter bioactivity profiles .

Physicochemical Properties

The hydroxyl and ketone groups significantly affect solubility, logP, and thermal stability.

Table 2: Physicochemical Data

Key Observations :

- The C-4 hydroxyl in this compound reduces logP (3.8 vs. 5.2 for the parent compound) and increases water solubility compared to non-hydroxylated analogs .

- Epoxy-containing derivatives (e.g., 3β,20β-epoxy) exhibit even lower logP values (~2.9) due to increased polarity .

Table 3: Bioactivity Comparison

Key Observations :

- Antimicrobial Activity: Ferruginol and this compound show potent antimicrobial effects, likely due to hydroxyl groups disrupting microbial membranes .

- Anticancer Activity : Sugiol’s C-12 hydroxyl enhances cytotoxicity via ROS-mediated apoptosis, whereas the target compound’s C-4 hydroxyl may optimize binding to fungal targets .

- Structural-Activity Relationships : Epoxy rings and additional hydroxyls (e.g., 15,18-dihydroxy) improve antifungal and cytotoxic activities by increasing target affinity .

Q & A

Q. What synthetic methodologies are employed for the preparation of 19-r-4-Hydroxyabieta-8,11,13-trien-7-one?

The total synthesis of structurally related abietane diterpenoids involves multi-step strategies, such as the use of α-cyclocitral as an A-ring synthon and triphenylphosphonium chloride for C-ring construction. For example, (±)-abieta-8,11,13-trien-7β-ol was synthesized via LiAlH4 reduction of its ketone precursor, demonstrating the importance of regioselective reductions in diterpenoid synthesis . These methods can be adapted for this compound by modifying protecting groups and oxidation states.

Q. How is the structural elucidation of this compound achieved?

Structural characterization relies on spectroscopic techniques:

- IR spectroscopy identifies hydroxyl and ketone functional groups.

- 1D/2D NMR (e.g., COSY, HMBC, HSQC) resolves the carbon skeleton and substituent positions. For instance, 3β-hydroxy-abieta-8,11,13-trien-7-one was elucidated using HMBC correlations between the hydroxyl proton and adjacent carbons .

- EIMS provides molecular ion peaks and fragmentation patterns for confirmation .

Q. What natural sources and extraction methods yield this compound?

Abietatriene diterpenoids are commonly isolated from plants like Sagittaria montevidensis. Extraction involves sequential solvent partitioning (e.g., hexane/EtOAc) followed by chromatographic purification (e.g., silica gel, HPLC). The bioactive fractions are screened for antimicrobial or cytotoxic activity, guiding isolation .

Advanced Research Questions

Q. What experimental designs are used to evaluate the anticancer mechanisms of this compound?

Pharmacological studies on related diterpenoids (e.g., sugiol) employ:

- Apoptosis assays (Annexin V/PI staining, caspase-3 activation).

- Cell cycle analysis (flow cytometry with propidium iodide).

- ROS detection (DCFH-DA fluorescence).

- Migration inhibition (wound healing/Transwell assays). For example, sugiol induced G2/M arrest in pancreatic cancer cells via ROS-mediated pathways .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in:

- Cell line specificity (e.g., Mia-PaCa2 vs. other pancreatic models).

- Compound purity (HPLC-validated standards are critical).

- Experimental conditions (oxygen levels, serum concentration). Cross-validation using orthogonal assays (e.g., Western blotting for protein targets) is recommended .

Q. What strategies optimize LC-MS/MS quantification of this compound in complex matrices?

- Ionization optimization : Electrospray ionization (ESI) in negative mode for hydroxylated diterpenoids.

- Collision energy tuning : Fragmentation patterns (e.g., m/z 315 → 297 for dehydration) aid specificity.

- Internal standards : Deuterated analogs or structurally similar compounds (e.g., ferruginol) improve accuracy .

Q. How do substituent positions (e.g., 4-OH vs. 7-keto) influence bioactivity?

Comparative studies on abietane analogs reveal:

- Hydroxyl groups enhance solubility and hydrogen bonding with targets (e.g., NR4A1 receptor).

- Ketone moieties may stabilize interactions via hydrophobic pockets. For instance, 3β,7α-dihydroxy derivatives showed stronger antimicrobial activity than non-hydroxylated analogs .

Methodological Considerations

Q. What protocols ensure reproducibility in diterpenoid isolation?

- Standardized extraction : Use fresh plant material and inert atmospheres to prevent oxidation.

- Activity-guided fractionation : Combine bioassays (e.g., antifungal screens) with TLC monitoring.

- Crystallization : Recrystallize from EtOAc/hexane mixtures for purity .

Q. How are 2D-NMR experiments applied to confirm stereochemistry?

Q. What computational tools predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.